molecular formula C12H8N6S2 B1221350 4-Azidophenyl disulfide CAS No. 37434-06-3

4-Azidophenyl disulfide

Cat. No.: B1221350
CAS No.: 37434-06-3
M. Wt: 300.4 g/mol
InChI Key: DWBCXGZVCAKDGO-UHFFFAOYSA-N
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Description

4-Azidophenyl disulfide is an organic compound with the molecular formula C12H8N6S2. It is a derivative of phenyl azide, characterized by the presence of two azide groups attached to a disulfide bridge. This compound is known for its reactivity and is used in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Azidophenyl disulfide can be synthesized through the reaction of phenyl azide with disulfide compounds. One common method involves the reaction of phenyl azide with 2,2’-dithiodipyridine in the presence of a base. The reaction typically occurs under mild conditions and yields dithiobis(phenylazide) as a product.

Industrial Production Methods

Industrial production of dithiobis(phenylazide) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Azidophenyl disulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can break the disulfide bond, yielding thiols.

    Substitution: The azide groups can participate in substitution reactions, forming new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol and tris(2-carboxyethyl)phosphine are used.

    Substitution: Substitution reactions often involve nucleophiles like amines and alcohols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-Azidophenyl disulfide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and click chemistry.

    Biology: Employed in the modification of biomolecules and as a cross-linking agent.

    Medicine: Investigated for its potential in drug delivery systems and as a photoaffinity label.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of dithiobis(phenylazide) involves the generation of reactive intermediates upon exposure to light or heat. These intermediates can form covalent bonds with target molecules, leading to cross-linking or modification. The azide groups play a crucial role in this process, as they can release nitrogen gas and form highly reactive nitrenes.

Comparison with Similar Compounds

Similar Compounds

    Phenyl azide: A simpler analog with a single azide group.

    Dithiobis(2-nitrobenzoic acid): Contains a disulfide bridge but with different functional groups.

    Azidobenzene: Another azide-containing compound with different reactivity.

Uniqueness

4-Azidophenyl disulfide is unique due to its dual azide groups and disulfide bridge, which confer distinct reactivity and versatility. This makes it particularly useful in applications requiring cross-linking and modification of complex molecules.

Properties

IUPAC Name

[[4-[[(4-diazonioiminocyclohexa-2,5-dien-1-ylidene)-λ4-sulfanylidene]-λ4-sulfanylidene]cyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N6S2/c13-17-15-9-1-5-11(6-2-9)19-20-12-7-3-10(4-8-12)16-18-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBCXGZVCAKDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S=S=C2C=CC(=N[N+]#N)C=C2)C=CC1=NN=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190882
Record name 4,4'-Dithiobis(phenylazide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37434-06-3
Record name 4,4'-Dithiobis(phenylazide)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037434063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Dithiobis(phenylazide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dithiobis(phenylazide)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Azidophenyl disulfide
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Reactant of Route 5
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Reactant of Route 6
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